Vatalanib metabolite M27

Description

Overview of Vatalanib (B1682193) as a Kinase Inhibitor in Research Contexts

Vatalanib, also known as PTK787 or PTK/ZK, is an orally active small molecule that functions as a multi-targeted tyrosine kinase inhibitor. nih.govamdbook.org Belonging to the aminophthalazine chemical class, it has been a subject of extensive research in the context of angiogenesis, the formation of new blood vessels. hematologyandoncology.netsci-hub.se Vatalanib's mechanism of action involves the inhibition of all known vascular endothelial growth factor (VEGF) receptors—VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4). amdbook.orgsci-hub.senih.gov In addition to its potent activity against VEGF receptors, it also inhibits the platelet-derived growth factor receptor-beta (PDGFR-β) and the c-Kit receptor tyrosine kinase. amdbook.orgdrugbank.com

Research has shown that Vatalanib is most selective for VEGFR-2. amdbook.org In vitro kinase assays have quantified its inhibitory activity, demonstrating its potency against these specific targets while having no significant activity against other kinases like c-Met, EGFR, c-Src, and v-Abl at concentrations up to 10 μM. cellsignal.com This selective inhibition of kinases crucial for angiogenesis has positioned Vatalanib as a significant tool in cancer research, particularly for solid tumors. nih.govnih.govebi.ac.uk Studies have investigated its effects on VEGF-induced autophosphorylation in various cell lines and its ability to block VEGF-stimulated cell proliferation. cellsignal.com

Table 1: In Vitro Kinase Inhibitory Profile of Vatalanib

| Kinase Target | IC50 Value |

|---|---|

| VEGFR-1 | ~77 nM |

| VEGFR-2 | ~37 nM |

| VEGFR-3 | ~640 nM |

| PDGFR | Sub-micromolar |

| c-Kit | Sub-micromolar |

Data sourced from in vitro kinase assays. cellsignal.com

Significance of Metabolite Characterization in Drug Metabolism Research

The characterization of metabolites is a critical aspect of drug metabolism research and is integral to the comprehensive understanding of a new chemical entity's behavior in a biological system. When a parent drug is administered, it undergoes biotransformation, leading to the formation of various metabolites. nih.govnih.gov These metabolites can possess their own pharmacological activity, which may be similar to, different from, or entirely inactive compared to the parent compound. drugbank.comebi.ac.uk

Understanding the metabolic profile is essential for several reasons. Firstly, metabolites can contribute significantly to the total systemic exposure of drug-related material. nih.govdokumen.pub In some cases, a metabolite may have a longer half-life than the parent drug, becoming the major drug-related component in plasma after a certain period, especially after multiple doses. dokumen.pub Secondly, the identification and structural elucidation of metabolites are crucial for interpreting pharmacological and toxicological data accurately. sci-hub.se Comprehensive metabolite profiling, often achieved using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), helps to create a complete picture of the drug's disposition, including its absorption, distribution, and excretion pathways. nih.govresearchgate.net

Positioning of Vatalanib Metabolite M27 within the Comprehensive Metabolic Profile of Vatalanib

The biotransformation of Vatalanib is extensive, clearing mainly through oxidative metabolism. nih.govresearchgate.net Studies involving radiolabeled Vatalanib in cancer patients have shown that the drug is metabolized into several compounds. nih.govebi.ac.uk The primary enzymes involved in its metabolism are believed to be from the cytochrome P450 family, specifically CYP3A4, with potential contributions from CYP2D6 and CYP1A2. nih.gov

The metabolic landscape of Vatalanib includes two major, but pharmacologically inactive, metabolites that contribute significantly to the total systemic exposure: CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557. nih.govdrugbank.com However, a broader investigation into its biotransformation has identified a number of other metabolites. sci-hub.se

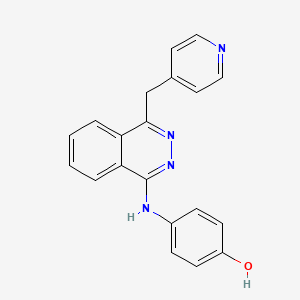

Within this detailed metabolic map, This compound emerges as a specifically identified compound. sci-hub.se Metabolite M27 is also known by the code CGP-79469/ZK-260013. sci-hub.seresearchgate.net Its chemical structure has been characterized and confirmed through comparison with an authentic reference compound. sci-hub.se The systematic chemical name for this compound is 4-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)phenol . researchgate.netncats.iodrugfuture.com It has been noted as a human metabolite of Vatalanib. science.gov The formation of M27 involves the substitution of the chlorine atom on the phenyl ring of Vatalanib with a hydroxyl group, resulting in a 4'-hydroxyphenyl des-chloro structure. researchgate.net

Table 2: Selected Metabolites of Vatalanib

| Metabolite Code | Alternative Code(s) | Chemical Name / Description |

|---|---|---|

| M14 | NVP-AAW378/ZK-261557 | rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol |

| M17 | CGP-84368/ZK-260120 | (4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine |

| M27 | CGP-79469/ZK-260013 | 4-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)phenol |

| M26 | ZK-260116 | 2-chloro-5-(4-pyridin-4-ylmethyl-phthalazin-1-ylamino)-phenol |

This table presents a selection of identified Vatalanib metabolites for context. sci-hub.senih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Vatalanib (PTK787, PTK/ZK) |

| This compound (CGP-79469, ZK-260013) |

| CGP-84368 (ZK-260120) |

| NVP-AAW378 (ZK-261557) |

| ZK-260116 |

| 4-((4-(4-pyridinylmethyl)-1-phthalazinyl)amino)phenol |

| rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol |

| (4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine |

Structure

3D Structure

Properties

CAS No. |

212141-69-0 |

|---|---|

Molecular Formula |

C20H16N4O |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol |

InChI |

InChI=1S/C20H16N4O/c25-16-7-5-15(6-8-16)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-21-12-10-14/h1-12,25H,13H2,(H,22,24) |

InChI Key |

WQADYQNSWQTHBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)CC4=CC=NC=C4 |

Origin of Product |

United States |

Elucidation of Vatalanib Metabolite M27: Structural Identification

Nomenclatural and Structural Assignment of Vatalanib (B1682193) Metabolite M27

The structural identification of metabolites is a critical step in understanding the biotransformation of a drug. In the case of Vatalanib, a key metabolite designated as M27 has been structurally elucidated through detailed analysis.

Vatalanib metabolite M27 is systematically identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol . sci-hub.se This nomenclature corresponds to its characterization as the 4'-hydroxyphenyl des-chloro metabolite of Vatalanib. sci-hub.se The formation of M27 occurs through a metabolic pathway involving oxidative dechlorination. sci-hub.se This biotransformation takes place on the 4-chlorophenylamine moiety of the parent Vatalanib molecule. The process involves the removal of the chlorine atom and its replacement with a hydroxyl group at the 4-position of the phenyl ring. sci-hub.se The structural confirmation of M27 was achieved by comparing its fragment spectra and retention times with an authentic reference compound (CGP-79469/ZK-260013). sci-hub.se

Table 1: Compound Identification

| Designation | Systematic Name | Description |

|---|---|---|

| Vatalanib (Parent Drug) | N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine nih.gov | Parent compound |

Vatalanib is classified chemically as an aminophthalazine, a class of compounds that are potent angiogenesis inhibitors. sci-hub.seresearchgate.net Its core structure consists of a phthalazine (B143731) ring system, which is substituted at position 1 with an amino group, forming the aminophthalazine skeleton. nih.goviiste.org

Metabolite M27 retains this fundamental aminophthalazine core. The metabolic alteration that leads to the formation of M27 from Vatalanib does not affect the central aminophthalazine structure. Instead, the modification is localized to the substituent attached to the amino group. In the parent drug, Vatalanib, this is a 4-chlorophenyl group. In metabolite M27, this group has been transformed into a 4-hydroxyphenyl group. sci-hub.se Therefore, M27 is a direct derivative that maintains the integrity of the parent drug's primary structural framework.

Table 2: Structural Comparison of Vatalanib and Metabolite M27

| Feature | Vatalanib | Metabolite M27 |

|---|---|---|

| Core Structure | Aminophthalazine sci-hub.seresearchgate.net | Aminophthalazine sci-hub.se |

| Substituent at Position 1 | (4-chlorophenyl)amino nih.gov | (4-hydroxyphenyl)amino sci-hub.se |

| Substituent at Position 4 | pyridin-4-ylmethyl nih.gov | pyridin-4-ylmethyl sci-hub.se |

| Key Difference | Presence of a chlorine atom on the phenyl ring. | Replacement of chlorine with a hydroxyl group. |

Biotransformation Pathways Leading to Vatalanib Metabolite M27 Formation

Primary Metabolic Route of Vatalanib (B1682193): Oxidative Metabolism

The clearance of Vatalanib from the body is primarily driven by oxidative metabolism doi.orgnih.gov. This process involves a series of biochemical reactions that modify the structure of Vatalanib, generally making it more water-soluble and easier to excrete. Phase 1 biotransformation of Vatalanib mainly occurs through oxidation, which can result in the formation of N-oxides, oxidation of the 4-pyridine-4-yl-methyl group to a secondary alcohol and its corresponding ketone, or oxidations and hydroxylations in the aromatic parts of the molecule doi.org. Following these initial oxidative modifications, Vatalanib and its oxidized metabolites can undergo further conjugation with glucuronic acid or sulfuric acid in Phase 2 metabolism doi.org.

Studies have shown that after oral administration, Vatalanib is extensively metabolized, with the parent drug accounting for a relatively small portion of the total circulating radioactivity in plasma over time doi.orgnih.gov. This indicates a rapid and efficient metabolic conversion of Vatalanib into its various metabolites.

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Chemical Name of Metabolite |

|---|---|---|---|

| Vatalanib | Oxidative Dechlorination | M27 | 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol |

Enzymatic Systems Implicated in Vatalanib Metabolism Relevant to M27 Formation (e.g., Cytochrome P450 Enzymes)

The oxidative metabolism of Vatalanib is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes nih.govnih.gov. In vitro studies using human liver microsomes and hepatocytes have identified specific CYP isozymes responsible for the biotransformation of Vatalanib.

In addition to CYP3A4, CYP2D6 and CYP1A2 have also been shown to be involved in the metabolism of Vatalanib, although to a lesser extent doi.orgnih.gov. The involvement of multiple CYP enzymes highlights the complex nature of Vatalanib's biotransformation. The formation of various metabolites, including M27, is a result of the collective action of these enzymatic systems.

| Enzyme | Role in Vatalanib Metabolism | Contribution |

|---|---|---|

| CYP3A4 | Primary metabolizing enzyme | ~95% of P450-dependent metabolism doi.org |

| CYP2D6 | Metabolizing enzyme | Minor contributor |

| CYP1A2 | Metabolizing enzyme | Minor contributor |

Analytical Methodologies for Vatalanib Metabolite M27 Characterization

High-Performance Liquid Chromatography (HPLC) for Metabolite Pattern Determination

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of Vatalanib (B1682193) and its metabolites from biological samples. sci-hub.seresearchgate.net In the primary metabolism studies of Vatalanib, reversed-phase HPLC was the chosen method for the initial separation of its various metabolites. sci-hub.seresearchgate.net This chromatographic step is essential for resolving the parent drug from its biotransformation products, including M27, within complex biological matrices like plasma, urine, and feces. researchgate.net

The process allows for the determination of a "metabolite pattern," which is a chromatographic snapshot of the relative abundance of different metabolites at various time points after drug administration. researchgate.net For instance, plasma concentrations of Vatalanib have been quantified using an HPLC assay coupled with ultraviolet (UV) detection, demonstrating the technique's robustness for quantitative analysis. nih.gov The separation achieved through HPLC is a critical prerequisite for subsequent identification and quantification steps, particularly when coupled with more specific detectors. sci-hub.seresearchgate.net

Mass Spectrometry (MS) Applications in M27 Characterization

Mass spectrometry is an indispensable tool for the structural identification of drug metabolites due to its high sensitivity and specificity.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive method used for the structural characterization of Vatalanib metabolites. sci-hub.seresearchgate.net Following initial HPLC separation, fractions containing metabolites are subjected to LC-MS and tandem mass spectrometry (LC-MSn) analysis. sci-hub.se These analyses were performed on advanced instrumentation, including ion trap (LCQ Duo) and quadrupole time-of-flight (Q-TOF Global) mass spectrometers, which can operate in both positive and negative ionization modes to generate comprehensive fragmentation data. sci-hub.se

The identity of metabolite M27 was unequivocally confirmed through this approach. sci-hub.se Its structure was elucidated and then verified by comparing its chromatographic retention time and mass fragment spectra with those of an authentic, synthesized reference standard for CGP-79469/ZK-260013, which is the internal designation for M27. sci-hub.se This metabolite is chemically identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol, the 4'-hydroxyphenyl des-chloro metabolite of Vatalanib. sci-hub.seresearchgate.net

| Metabolite ID | Internal Code | Chemical Name | Characterization Method |

| M27 | CGP-79469/ZK-260013 | 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol | LC-MS, LC-MSn, Comparison with authentic reference standard |

While direct evidence of Infrared Ion Spectroscopy (IRIS) being used for Vatalanib metabolite M27 is not documented in the reviewed literature, advanced MS techniques are critical for the unambiguous structural elucidation of drug metabolites, especially for distinguishing isomers. science.gov Techniques like IRIS, Electron Activated Dissociation (EAD), and Ultraviolet Photodissociation (UVPD) provide highly specific fragmentation patterns that can pinpoint the exact site of metabolic modification on a molecule. thermofisher.comsciex.com This is particularly useful when conventional collision-induced dissociation (CID) yields ambiguous or uninformative fragments. sciex.com IRIS, for example, provides a diagnostic infrared fingerprint for a mass-isolated molecule, which can be compared against in silico predicted spectra of candidate structures to confirm an identification without needing a synthesized standard. science.gov These advanced methods represent the frontier of metabolite identification, offering a higher degree of confidence in structural assignments. thermofisher.comlcms.cz

Radioactivity Detection and Scintillation Counting for Radiolabeled Metabolite Tracking

To ensure a comprehensive accounting of all drug-related material, studies of Vatalanib's metabolism were conducted using a ¹⁴C-radiolabeled form of the drug. sci-hub.seresearchgate.net This approach allows for the tracking of all metabolites, including M27, regardless of their structural properties or ionization efficiency in a mass spectrometer.

The analytical workflow involves administering a single oral dose of ¹⁴C-Vatalanib to study participants. sci-hub.se Following sample collection and initial separation by HPLC, the eluent is collected into 96-well LumaPlates. sci-hub.seresearchgate.net The radioactivity of these collected fractions is then measured semi-quantitatively using an off-line microplate solid scintillation counter (TopCount NXT). sci-hub.seresearchgate.net This method is highly sensitive, with defined lower limits of quantification (LOQ) for Vatalanib-related radioactivity in various biological samples. sci-hub.se This radiometric analysis ensures that no major metabolic pathways are overlooked and provides a profile of all circulating and excreted drug-related components.

| Technique | Instrument/Method | Application in M27 Analysis | Benefit |

| Radiotracing | ¹⁴C-labeled Vatalanib | Tracking of all metabolites derived from the parent drug. | Comprehensive metabolite profiling, independent of MS response. |

| Scintillation Counting | Off-line microplate solid scintillation counting (TopCount NXT) | Semiquantitative determination of radioactivity in HPLC fractions. | Sensitive detection and quantification of all radiolabeled metabolites. sci-hub.senih.gov |

Two-Step Separation Procedures for Enhanced Metabolite Analysis and Isomer Differentiation

To overcome the challenges of analyzing metabolites in complex biological matrices, a two-step procedure was employed for the characterization of Vatalanib metabolites. sci-hub.seresearchgate.net

First Step: HPLC Separation and Fraction Collection: Metabolites in plasma, urine, or feces extracts were first separated using reversed-phase HPLC. The column effluent was collected into 96-well plates based on time, and the fractions containing radioactivity were identified using scintillation counting. sci-hub.seresearchgate.net

Second Step: LC-MS Analysis: The specific radioactive fractions, which represent metabolite peaks, were then subjected to detailed analysis by LC-MS and LC-MSn for structural elucidation. sci-hub.seresearchgate.net

This two-step approach offers significant advantages. It reduces the amount of biological impurities introduced into the mass spectrometer, thereby increasing the ion intensity of the target metabolite and improving the signal-to-noise ratio. sci-hub.seresearchgate.net Furthermore, this method is crucial for distinguishing between different metabolite isomers and enabling the separation of metabolites that might co-elute in a single chromatographic run. sci-hub.seresearchgate.net

Multivariate Data Analysis (MVDA) Approaches in Metabolite Profiling

Metabolomics studies, such as those for Vatalanib, generate vast and complex datasets from LC-MS analyses. Multivariate Data Analysis (MVDA) provides the statistical tools necessary to interpret this data and extract meaningful biological information. nih.govresearchgate.net While not explicitly detailed in the Vatalanib M27 studies, MVDA is a standard and powerful approach in modern metabolite profiling. science.govphdstatistics.com

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to analyze the entire dataset to identify variations and relationships. nih.gov PCA can be used in an unsupervised manner to visualize the general structure within the data and identify outliers, while supervised methods like PLS can be used to find the variables (or metabolites) that are most responsible for differentiating between sample groups (e.g., pre-dose vs. post-dose). nih.govphdstatistics.com By applying MVDA, researchers can more efficiently identify significant metabolites like M27 from thousands of detected features, facilitating their subsequent characterization and helping to delineate metabolic pathways. researchgate.net

Pharmacokinetic Disposition of Vatalanib Metabolite M27 in Biological Systems

Systemic Exposure Dynamics of Vatalanib-Related Metabolites

Following oral administration, vatalanib (B1682193) is absorbed and undergoes significant metabolism. researchgate.netnih.gov While vatalanib is the primary circulating component initially, its metabolites contribute substantially to the total systemic exposure over time.

Studies involving radiolabeled vatalanib have enabled the characterization of the metabolite profile in plasma. Two major, pharmacologically inactive metabolites, CGP-84368/ZK-260120 (a pyridine (B92270) N-oxide metabolite) and NVP-AAW378/ZK-261557 (a 4-yl-methyl-carbinol-pyridine-N-oxide metabolite), demonstrate systemic exposures comparable to that of the parent drug. researchgate.netnih.govebi.ac.uk

Metabolite M27, resulting from the oxidative de-chlorination of the 4-chlorophenylamine moiety of vatalanib, represents a minor pathway. researchgate.net While its systemic exposure is less prominent than that of the major metabolites, its characterization is crucial for a comprehensive understanding of vatalanib's metabolic fate. researchgate.net

The table below summarizes the systemic exposure of vatalanib and its key metabolites in plasma.

| Compound | Systemic Exposure (AUC₀.₅₋₁₂ h in µmol·h/L) | Percentage of Total ¹⁴C AUC₀.₅₋₁₂ h |

| Vatalanib (M21) | 15.8 ± 9.5 | 28% |

| CGP-84368/ZK-260120 (M17) | Not explicitly quantified but comparable to vatalanib | 26% |

| NVP-AAW378/ZK-261557 (M14) | Not explicitly quantified but comparable to vatalanib | 21% |

| Metabolite M27 | Minor metabolite | Not specified |

Data derived from a study in cancer patients following a single oral ¹⁴C-radiolabeled dose of 1,000 mg of vatalanib. researchgate.netsci-hub.se

Excretion Pathways and Mass Balance Recovery of Total Radiolabeled Vatalanib Metabolites

The elimination of vatalanib and its metabolites occurs rapidly, with a total radiocarbon recovery ranging from 67% to 96% within seven days of administration. researchgate.netnih.govebi.ac.uk This indicates that the administered dose is almost completely excreted within this timeframe.

Biliary-Fecal Elimination Route

The primary route of excretion for vatalanib and its metabolites is through the biliary-fecal pathway. researchgate.netnih.govresearchgate.net This route accounts for the majority of the eliminated radioactivity. Studies have shown that between 42% and 74% of the administered radiolabeled dose is recovered in the feces. researchgate.netnih.gov This substantial fecal excretion suggests a significant role of biliary secretion in the clearance of vatalanib and its various metabolites, including M27.

Renal Excretion Contribution

Renal excretion represents a secondary but important pathway for the elimination of vatalanib-related compounds. researchgate.netnih.gov Between 13% and 29% of the total administered radioactivity is excreted in the urine. researchgate.netnih.gov While unchanged vatalanib accounts for a very small fraction of the dose found in urine (approximately 0.4%), the presence of various metabolites highlights the role of the kidneys in clearing these biotransformation products from the systemic circulation. doi.org The main metabolites identified in urine are NVP-AAW378/ZK-261557 (M14) and CGP-84368/ZK-260120 (M17), accounting for 4.8% and 2.5% of the administered dose, respectively. doi.org

The following table provides a breakdown of the mass balance recovery for total radiolabeled vatalanib metabolites.

| Excretion Pathway | Percentage of Administered Dose Recovered |

| Fecal | 42% - 74% |

| Renal (Urine) | 13% - 29% |

| Total Recovery | 67% - 96% |

Data represents the mean recovery over 7 days from a study in cancer patients. researchgate.netnih.govsci-hub.se

Evaluation of Vatalanib Metabolite M27 S Biological Activity

Assessment of Pharmacological Activity of Vatalanib (B1682193) Metabolite M27

Vatalanib metabolite M27 is chemically identified as 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol. drugbank.comcellsignal.com It is formed through a minor metabolic process known as oxidative de-chlorination, where the chlorine atom on the 4-chlorophenylamine moiety of Vatalanib is replaced. drugbank.comcellsignal.com

Comparative Analysis of this compound with Parent Compound Activity

A comparative analysis highlights the potent activity of the parent compound, Vatalanib, against its primary targets, in contrast to its metabolites. Vatalanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), particularly VEGFR-1 and VEGFR-2, and also targets other tyrosine kinases like the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. sci-hub.senih.gov

While direct quantitative inhibitory data for metabolite M27 is not available, the activity of other metabolites has been compared to Vatalanib. For instance, the pyridine (B92270) N-oxide metabolite (CGP-84368/ZK-260120) is 32-fold less active than Vatalanib in a VEGFR-2 kinase domain assay, and the 4-yl-methyl-carbinol metabolite (CGP-85587/ZK-228353) is 25-fold less active. drugbank.com Furthermore, two of the main circulating metabolites, CGP-84368/ZK-260120 and NVP-AAW378/ZK-261557, are considered to be pharmacologically inactive. researchgate.netscience.gov

The table below presents the known inhibitory activity of Vatalanib against various kinases, providing a benchmark for comparison.

Table 1: Comparative Inhibitory Activity of Vatalanib and Its Metabolites

| Compound | Target Kinase | IC₅₀ (nM) | Comparative Activity vs. Vatalanib |

|---|---|---|---|

| Vatalanib | VEGFR-1 | 77 medchemexpress.com | - |

| VEGFR-2 | 37 nih.govmedchemexpress.com | - | |

| VEGFR-3 | 640 medchemexpress.com | - | |

| PDGFRβ | 580 nih.gov | - | |

| c-Kit | 730 nih.gov | - | |

| This compound | VEGFRs, PDGFR, c-Kit | Not Reported | Considered not to contribute significantly to overall activity drugbank.comcellsignal.com |

| Metabolite CGP-84368 | VEGFR-2 | ~1184 (32x less active) drugbank.com | 32-fold less active drugbank.com |

| Metabolite CGP-85587 | VEGFR-2 | ~925 (25x less active) drugbank.com | 25-fold less active drugbank.com |

| Metabolite NVP-AAW378 | - | Not Reported | Considered pharmacologically inactive researchgate.netscience.gov |

Compound Names

| Name/Identifier | Chemical Name |

| Vatalanib | N-(4-Chlorophenyl)-4-(4-pyridinylmethyl)-1-phthalazinamine sci-hub.se |

| This compound | 4-(4-pyridin-4-yl-methyl-phthalazin-1-yl-amino)-phenol drugbank.comcellsignal.com |

| Metabolite CGP-84368/ZK-260120 | (4-chlorophenyl)-[4-(1-oxy-pyridin-4-yl-methyl)-phthalazin-1-yl]-amine researchgate.netscience.gov |

| Metabolite CGP-85587/ZK-228353 | 4-yl-methyl-carbinol metabolite drugbank.com |

| Metabolite NVP-AAW378/ZK-261557 | rac-4-[(4-chloro-phenyl)amino]-alpha-(1-oxido-4-pyridyl)phthalazine-1-methanol researchgate.netscience.gov |

| PDGFR | Platelet-Derived Growth Factor Receptor |

| VEGFR | Vascular Endothelial Growth Factor Receptor |

| c-Kit | Stem cell factor receptor |

Advanced Research Perspectives and Methodological Innovations for Metabolite M27

In Vitro Metabolism Models for M27 Formation Studies

The investigation of a drug's metabolic fate begins long before clinical trials, utilizing a variety of in vitro systems that model human metabolism. researchgate.net These models are crucial for identifying potential metabolic pathways, such as the oxidative dechlorination that leads to the formation of Vatalanib (B1682193) metabolite M27. researchgate.net The primary goals of these early assessments are to identify metabolites, determine metabolic stability, and pinpoint the enzymes responsible for biotransformation. nih.gov

In vitro studies with human liver microsomes and hepatocytes indicated that Vatalanib is a substrate for several cytochrome P450 enzymes, with CYP3A4 being responsible for approximately 95% of its P450-dependent metabolism. researchgate.net While major pathways involve oxidation, a minor but important pathway is the oxidative dechlorination at the 4-chlorophenylamine moiety, which results in the formation of metabolite M27. researchgate.net

Cell-based models, particularly primary human hepatocytes (PHHs), are considered a gold standard as they contain a full complement of metabolic enzymes and cofactors, allowing for the study of a wide range of metabolic reactions. nih.gov Subcellular fractions, such as human liver microsomes (HLMs) and S9 fractions, are also widely used. researchgate.netnih.gov HLMs are vesicles of the endoplasmic reticulum that contain most of the key drug-metabolizing CYP enzymes, making them a cost-effective tool for initial screening of metabolic pathways. nih.gov The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic capabilities. researchgate.net The selection of an appropriate model is critical for accurately predicting a drug's metabolic profile in humans. nih.gov

Table 1: Comparison of Common In Vitro Models for Metabolite Formation Studies

| Model System | Description | Advantages for M27 Studies | Limitations |

|---|---|---|---|

| Primary Human Hepatocytes (PHHs) | Intact, viable liver cells cultured in vitro. nih.gov | Contain a full range of Phase I (e.g., CYPs) and Phase II enzymes and transporters; considered the "gold standard" for reflecting in vivo liver bioactivity. nih.gov | Limited availability, high cost, variability between donors, and potential for rapid de-differentiation in culture. nih.gov |

| Human Liver Microsomes (HLMs) | Subcellular fraction containing vesicles of the endoplasmic reticulum, rich in CYP enzymes. nih.gov | Excellent for studying CYP-mediated pathways like the oxidative reaction leading to M27. researchgate.netnih.gov Cost-effective and suitable for high-throughput screening. | Lacks cytosolic enzymes and cofactors for certain conjugation reactions; does not account for cellular transport. nih.gov |

| Liver S9 Fraction | Supernatant from centrifuged tissue homogenate, containing both microsomal and cytosolic enzymes. researchgate.net | Broader enzymatic capability than microsomes, allowing for investigation of both Phase I and some Phase II metabolic pathways. | Can have lower specific enzyme activity compared to microsomes; cofactor supplementation is required. |

| Recombinant Enzymes | Specific drug-metabolizing enzymes (e.g., individual CYPs) expressed in a cellular system. | Allows for precise identification of the specific enzyme(s) responsible for a metabolite's formation (reaction phenotyping). researchgate.net | Does not account for the interplay between different enzymes or the influence of transporters. |

Metabolite Profiling Strategies in Preclinical Drug Metabolism Research

Metabolite profiling is an integral part of preclinical drug development, aimed at creating a comprehensive map of a drug's biotransformation. researchgate.net This process is essential for understanding a compound's clearance mechanisms and for fulfilling regulatory requirements related to the safety testing of metabolites (Metabolites in Safety Testing, or MIST). researchgate.nettandfonline.com The strategy for profiling metabolites like M27 typically follows a tiered approach, evolving in complexity as a drug candidate progresses through development.

Early-stage discovery often relies on high-throughput screening using in vitro models to get an initial look at metabolic stability and major metabolites. researchgate.net As a compound advances, more detailed studies are conducted. A key strategy involves the use of a radiolabeled version of the drug, such as the study where cancer patients were administered ¹⁴C-radiolabeled Vatalanib. researchgate.netnih.gov This allows for the tracking and quantification of all drug-related material in various biological matrices, including plasma, urine, and feces, ensuring that no significant metabolite is overlooked. researchgate.net

Plasma samples are analyzed to determine the pattern of circulating metabolites. researchgate.net In the case of Vatalanib, this revealed that while other metabolites were more prominent, M27 was identified as a minor pathway product. researchgate.netsci-hub.se An important aspect of this strategy is to compare the metabolite profiles in humans with those from the animal species used in toxicology studies. tandfonline.com This ensures that animal models have adequate exposure to all significant human metabolites, providing a basis for safety assessment. tandfonline.com

Table 2: Overview of Preclinical Metabolite Profiling Strategies

| Stage | Objective | Typical Methods | Relevance to M27 |

|---|---|---|---|

| Early Discovery | Identify metabolic "soft spots" and major clearance pathways. researchgate.net | In vitro incubations with liver microsomes or hepatocytes followed by LC-MS analysis. | Initial identification of the oxidative dechlorination pathway. |

| Lead Optimization | Refine chemical structure to improve metabolic stability and reduce formation of undesirable metabolites. researchgate.net | Comparative metabolite profiling across different chemical analogs; quantitative in vitro assays. | Guiding medicinal chemistry efforts to modulate metabolic pathways if necessary. |

| Preclinical Development | Obtain a comprehensive metabolite profile in toxicology species and conduct cross-species comparisons. tandfonline.com | Dosing of non-radiolabeled drug in animals (e.g., rats, dogs) and analysis of plasma and excreta. | To ensure toxicological species are exposed to M27, covering safety assessment requirements. |

| Early Clinical Development | Definitive characterization of the human metabolite profile. tandfonline.com | Administration of a radiolabeled drug (e.g., ¹⁴C) to human subjects to perform mass balance studies and identify all significant metabolites. researchgate.net | Definitive identification and quantification of M27 in human plasma and excreta, as performed in the Vatalanib study. researchgate.net |

Methodological Advancements in Metabolite Identification and Quantification Relevant to M27

The accurate identification and quantification of drug metabolites, especially those present at low concentrations, depends heavily on sophisticated analytical technology. alwsci.com The combination of liquid chromatography (LC) for physical separation and mass spectrometry (MS) for detection and structural elucidation is the most powerful and widely used tool for this purpose. alwsci.comnih.gov

Metabolite structures for Vatalanib were characterized using LC-MS and LC-MSⁿ (tandem mass spectrometry). sci-hub.se This approach is considered the gold standard for metabolite analysis. alwsci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity. alwsci.com It allows for the fragmentation of a parent metabolite ion into smaller, characteristic fragment ions. By comparing the fragmentation pattern of a potential metabolite to that of the parent drug, researchers can deduce the site of metabolic modification, which was critical in identifying M27 as a product of oxidative dechlorination. acs.org

High-Resolution Mass Spectrometry (HRMS): Modern advancements have shifted focus towards HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap systems. chromatographyonline.com HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of a metabolite's elemental composition from its mass-to-charge ratio. acs.orgchromatographyonline.com This capability is invaluable for distinguishing between metabolites with very similar masses and for identifying novel or unexpected metabolic pathways. alwsci.com The use of HRMS in a full-scan mode captures data on all ions, allowing for retrospective data mining for metabolites of interest without re-running samples. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for the unambiguous structural elucidation of metabolites. alwsci.comnih.gov It provides detailed information on the chemical structure and stereochemistry of a molecule, which can be essential when MS data alone is insufficient to differentiate between isomers. nih.govnih.gov

These advanced analytical methods, often used in combination, provide a robust workflow for detecting metabolites in complex biological samples, determining their precise structures, and quantifying their levels to support modern drug development. nih.govacs.org

Table 3: Key Analytical Techniques for Metabolite M27 Analysis

| Technique | Principle | Strengths for M27 Analysis |

|---|---|---|

| LC-MS/MS | Separates components with LC, followed by mass analysis and fragmentation of selected ions for structural information. nih.gov | "Gold standard" for sensitive and selective quantification; fragmentation patterns help locate the site of biotransformation (e.g., loss of chlorine). alwsci.comacs.org |

| HRMS | Separates components with LC, followed by highly accurate mass measurement of ions. chromatographyonline.com | Provides unequivocal determination of the elemental formula for M27 and its fragments, confirming the metabolic transformation. acs.orgchromatographyonline.com |

| LC-NMR | Couples LC separation directly with NMR spectroscopy for structural analysis of isolated compounds. nih.gov | Provides definitive structural elucidation, including the exact position of any modifications, which is crucial for confirming novel metabolite structures. |

| Radiolabeling with Accelerator MS (AMS) | Uses a radiolabeled drug (e.g., ¹⁴C) for highly sensitive detection and quantification of all drug-related material. tandfonline.com | Offers the highest sensitivity for detecting and quantifying total drug-related components, ensuring minor metabolites like M27 are accounted for in mass balance studies. |

Table of Mentioned Compounds

| Name | Other Designations | Description |

|---|---|---|

| Vatalanib | PTK787, ZK-222584 | Parent drug, an oral antiangiogenic agent. researchgate.netdrugbank.com |

| Vatalanib metabolite M27 | CGP-79469, ZK-260013 | A minor metabolite of Vatalanib formed via oxidative dechlorination. researchgate.netsci-hub.se |

| CGP-84368 | ZK-260120 | A major, pharmacologically inactive pyridine-N-oxide metabolite of Vatalanib. researchgate.netnih.gov |

Q & A

Q. Basic Research Focus

- Standardized Protocols : Adhere to Metabolomics Standards Initiative (MSI) guidelines for sample collection, storage, and processing to reduce technical variability .

- Replicates : Include ≥5 biological replicates per group and 3 technical replicates to assess intra- and inter-batch variability .

- Metadata Documentation : Track covariates (e.g., patient age, diet, co-medications) that may influence M27 levels using structured metadata tables .

Advanced Consideration : Use factorial design experiments to model interactions between variables (e.g., dose, time) affecting M27 pharmacokinetics .

What strategies resolve contradictions in M27’s reported pharmacokinetic (PK) or pharmacodynamic (PD) data?

Q. Advanced Research Focus

- Data Harmonization : Align PK/PD parameters (e.g., AUC, Cmax) with standardized ontologies (e.g., PO2, ChEBI) to enable cross-study comparisons .

- Causal Inference Modeling : Apply Bayesian networks or partial least squares regression to disentangle confounding factors (e.g., drug-drug interactions affecting M27 clearance) .

- Multi-Cohort Validation : Replicate findings in independent cohorts with matched clinical characteristics (e.g., colorectal cancer patients on FOLFOX regimens) .

How can multi-omics integration clarify M27’s role in Vatalanib’s efficacy and toxicity?

Q. Advanced Research Focus

- Transcriptomics-Metabolomics Integration : Correlate M27 levels with expression of VEGFR/PDGFR genes (targets of Vatalanib) in tumor biopsies .

- Pharmacometabolomics : Identify co-regulated metabolic pathways (e.g., angiogenesis, apoptosis) using tools like MetaboAnalyst 5.0 .

- Mechanistic Studies : Combine CRISPR-edited cell models (e.g., PTK7-knockout) with M27 exposure to validate target engagement .

What computational pipelines improve confidence in M27’s annotation across diverse datasets?

Q. Basic Research Focus

- Spectral Matching : Use open-source tools (e.g., GNPS, XCMS Online) with stringent similarity scores (≥0.7 for MS/MS) .

- Retention Time Alignment : Calibrate LC columns with hydrophobicity index markers to reduce retention time drift .

- Data Sharing : Deposit raw spectra and processed data in public repositories (e.g., MetaboLights) with MIAME-compliant metadata .

Advanced Consideration : Leverage machine learning models trained on annotated spectral libraries to predict M27’s fragmentation patterns in novel matrices .

How should researchers address discrepancies in M27’s reported bioactivity across preclinical models?

Q. Advanced Research Focus

- Dose-Response Modeling : Use Hill equation fits to compare M27’s IC50 values in 2D vs. 3D tumor spheroid models .

- Species-Specific Metabolism : Validate findings in humanized mouse models or primary hepatocyte co-cultures to account for interspecies metabolic differences .

- Biomarker Correlation : Link M27 concentrations to PD markers (e.g., VEGF suppression, caspase-3 activation) in longitudinal studies .

What statistical approaches are optimal for analyzing M27’s association with clinical outcomes?

Q. Basic Research Focus

- Multivariate Analysis : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify M27 as a discriminant metabolite in responder vs. non-responder cohorts .

- Survival Analysis : Use Cox proportional hazards models to assess M27’s prognostic value in progression-free survival .

Advanced Consideration : Employ causal mediation analysis to quantify M27’s indirect effects on clinical endpoints via intermediate biomarkers .

How can researchers ensure reproducibility in M27-focused translational studies?

Q. Basic Research Focus

- Protocol Pre-Registration : Document analytical workflows and hypotheses in public registries (e.g., OSF) before data collection .

- Blinded Analysis : Mask sample groups during data processing to reduce analytical bias .

- Cross-Platform Validation : Confirm M27’s identity using orthogonal techniques (e.g., LC-MS vs. capillary electrophoresis-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.